molecular formula C31H46N6O12 B13717405 Pomalidomide-PEG8-Azide

Pomalidomide-PEG8-Azide

Cat. No.: B13717405
M. Wt: 694.7 g/mol
InChI Key: HPIXDSJLVRHUFH-UHFFFAOYSA-N
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Description

Evolution of Targeted Protein Degradation Strategies

Targeted protein degradation (TPD) has become a powerful strategy in drug discovery and chemical biology, offering a way to eliminate disease-causing proteins entirely, rather than just inhibiting their function. thno.orgbmglabtech.com This approach has the potential to tackle protein targets that have been traditionally considered "undruggable" by conventional small-molecule inhibitors. astrazeneca.comjci.org The evolution of TPD has seen the development of several innovative modalities, including molecular glues, PROTACs, and lysosome-targeting chimeras (LYTACs). thno.orgemolecules.comnih.gov

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. sygnaturediscovery.com PROTACs, on the other hand, are larger, bifunctional molecules that act as a bridge, bringing a target protein and an E3 ligase into close proximity to trigger ubiquitination and subsequent degradation. astrazeneca.comnih.gov More recent advancements have expanded the scope of TPD to include extracellular and membrane-bound proteins through technologies like LYTACs, which utilize the lysosomal degradation pathway. thno.org

Significance of the Ubiquitin-Proteasome System in Research

The Ubiquitin-Proteasome System (UPS) is a fundamental and highly regulated pathway in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. nih.govroyalsocietypublishing.org This system plays a crucial role in maintaining protein homeostasis, a process vital for normal cellular function. frontiersin.org The UPS is implicated in a vast array of cellular processes, including cell cycle progression, signal transduction, immune responses, and the removal of damaged or misfolded proteins. nih.govnih.govwikipedia.org Given its central role, the UPS has become a significant area of research, with its dysregulation being linked to numerous diseases, including cancer and neurodegenerative disorders. novapublishers.comanr.fr

Ubiquitination is the process by which ubiquitin, a small regulatory protein, is attached to a substrate protein. wikipedia.org This process is a type of post-translational modification that acts as a signal, most commonly targeting the protein for degradation by the proteasome. mtoz-biolabs.com The ubiquitination process occurs through a sequential enzymatic cascade involving three key enzymes:

E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin in an ATP-dependent manner. nih.govwikipedia.org

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme. nih.govwikipedia.org

E3 Ubiquitin Ligase: The E3 ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. unige.chcreative-diagnostics.com

The attachment of a single ubiquitin molecule is termed monoubiquitination, while the formation of a chain of ubiquitin molecules is known as polyubiquitination. wikipedia.org The type of ubiquitin linkage, particularly chains linked at lysine 48 (K48), is a strong signal for proteasomal degradation. wikipedia.orgunige.ch

E3 ubiquitin ligases are the key determinants of substrate specificity in the UPS, with the human genome encoding over 600 distinct E3 ligases. wikipedia.org This diversity allows for the precise regulation of a vast number of cellular proteins. wikipedia.org By selectively targeting specific proteins for degradation, E3 ligases play a critical role in maintaining protein homeostasis and ensuring the proper functioning of cellular pathways. elifesciences.org In research, the ability to hijack specific E3 ligases using molecules like PROTACs has provided a powerful tool to study the function of individual proteins by inducing their degradation. ucsf.edu

Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). frontiersin.orgresearchgate.net It gained significant attention as the primary target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931). jove.comnih.gov The binding of these small molecules to CRBN alters its substrate specificity, leading to the degradation of neo-substrates that are not normally targeted by the ligase. jci.orgnih.gov This "molecular glue" effect has been harnessed in the development of PROTACs, where ligands that bind to CRBN are incorporated to recruit the E3 ligase to a desired target protein. dcchemicals.comnih.gov The well-characterized interaction between pomalidomide and CRBN makes it a widely used component in the design of these powerful research tools. targetmol.comnih.govbiorxiv.org

Pomalidomide-Based Ligands as E3 Ligase Recruiters

Pomalidomide and its derivatives are frequently used as the E3 ligase-recruiting moiety in PROTACs. dcchemicals.commedchemexpress.com These ligands bind to Cereblon, effectively hijacking the CRL4^CRBN^ complex to induce the ubiquitination and subsequent degradation of a targeted protein. jove.com The modular nature of PROTACs allows researchers to couple a pomalidomide-based ligand to a separate ligand that specifically binds to a protein of interest. This creates a heterobifunctional molecule that can bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin and marking the target for destruction. astrazeneca.com

Overview of Bifunctional Chemical Probes in Biological Research

Bifunctional chemical probes are molecules designed with two distinct functional ends, often connected by a linker. nih.govdundee.ac.uk In the context of targeted protein degradation, these probes, such as PROTACs, serve as bridging agents to induce proximity between two proteins that would not normally interact. nih.govhybrigenics-services.com This induced proximity can trigger a specific biological event, such as the ubiquitination of a target protein. astrazeneca.comnih.gov The development of bifunctional probes has significantly expanded the toolkit of chemical biologists, enabling the study of protein function and the exploration of new therapeutic strategies. nih.govacs.orgrsc.org These probes offer a way to modulate cellular processes with high specificity and have become invaluable for dissecting complex biological pathways. acs.org

Design Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. nih.gov The fundamental principle behind PROTAC action is to bring the POI into close proximity with an E3 ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target protein. bmglabtech.comfaseb.org This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. nih.govfaseb.org

The design of a successful PROTAC requires careful consideration of each of its components. nih.gov The choice of the POI ligand determines the specificity of the degrader, while the E3 ligase ligand dictates which of the over 600 human E3 ligases is hijacked. The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. nih.gov Its length, composition, and attachment points can significantly impact the efficacy and selectivity of the resulting degrader. sigmaaldrich.com

Table 1: Key Components of a PROTAC

ComponentFunctionKey Considerations
POI Ligand Binds to the target protein of interest.Specificity, affinity, and binding site on the POI.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.Choice of E3 ligase (e.g., Cereblon, VHL), binding affinity.
Linker Connects the POI and E3 ligase ligands.Length, flexibility, solubility, and attachment points.

Pomalidomide-PEG8-Azide as a Modular Building Block

This compound has become a valuable tool in the synthesis of PROTACs. axispharm.com This compound is a pre-fabricated building block that incorporates two of the three essential components of a PROTAC: an E3 ligase ligand and a linker. sigmaaldrich.commedchemexpress.comtenovapharma.com

The pomalidomide moiety of the molecule acts as a ligand for the E3 ligase Cereblon (CRBN). medchemexpress.comnih.gov Pomalidomide itself is an immunomodulatory drug that functions by binding to CRBN. nih.gov In the context of PROTACs, this interaction is exploited to recruit the CRBN E3 ligase complex. sigmaaldrich.comnih.gov

The PEG8 portion of the molecule is a polyethylene (B3416737) glycol (PEG) linker consisting of eight repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their favorable properties, including increased solubility and flexibility. sigmaaldrich.com The length of the PEG linker is a critical parameter that can be varied to optimize the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.

The terminal azide (B81097) group (-N3) is a key functional handle that allows for the straightforward attachment of a POI ligand through "click chemistry." axispharm.com Specifically, the azide can readily react with an alkyne-functionalized POI ligand in a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. medchemexpress.commedchemexpress.com This modular approach significantly simplifies the synthesis of PROTAC libraries, enabling researchers to rapidly generate and screen a wide range of degraders with different POI ligands. sigmaaldrich.comsigmaaldrich.com

The use of this compound and similar pre-functionalized building blocks streamlines the drug discovery process by allowing for the parallel synthesis of numerous PROTAC candidates. sigmaaldrich.com This enables the systematic exploration of the structure-activity relationship (SAR) to identify the optimal combination of POI ligand, linker, and E3 ligase ligand for potent and selective degradation of a target protein. sigmaaldrich.com

Table 2: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Pomalidomide-PEG2-AzideC19H20N6O7444.40Pomalidomide, 2-unit PEG linker, Azide group. sigmaaldrich.com
Pomalidomide 4'-PEG5-AzideC25H34N6O9562.58Pomalidomide, 5-unit PEG linker, Azide group. tocris.comrndsystems.com
Pomalidomide-PEG5-AzideC26H34N6O10590.6Pomalidomide, 5-unit PEG linker, Azide group. bpsbioscience.com
Pomalidomide 4'-PEG6-AzideC27H38N6O10606.63Pomalidomide, 6-unit PEG linker, Azide group. rndsystems.com
This compound C31H46N6O12 694.7 Pomalidomide, 8-unit PEG linker, Azide group. axispharm.com

Properties

Molecular Formula

C31H46N6O12

Molecular Weight

694.7 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39)

InChI Key

HPIXDSJLVRHUFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Pomalidomide Peg8 Azide

Synthetic Approaches to the Pomalidomide (B1683931) Moiety

Chemical Synthesis Pathways for Pomalidomide Core

The chemical synthesis of the pomalidomide core, 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, has been approached through several established routes. A common and scalable method begins with the condensation of commercially available 3-nitrophthalic anhydride (B1165640) with L-glutamine. sigmaaldrich.combiochempeg.com This reaction forms the corresponding nitrothalimide intermediate. sigmaaldrich.com Subsequent reduction of the nitro group, typically through palladium-catalyzed hydrogenation, yields the 4-amino functionality, which is a key feature of pomalidomide. sigmaaldrich.combiochempeg.com An alternative pathway starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) hydrochloride, proceeding through a three-step reaction sequence to afford pomalidomide in high yield and purity. medchemexpress.com The synthesis generally results in a racemic mixture of the (R)- and (S)-enantiomers at the chiral center of the glutarimide (B196013) ring. biochempeg.commedchemexpress.com

More advanced and rapid methods, such as microwave-assisted synthesis (MAS) and multi-step continuous flow synthesis, have been developed to expedite the production of pomalidomide and its analogues. nih.govglpbio.com These technologies offer significant advantages by reducing reaction times from hours to minutes and improving yields, which is particularly valuable for the rapid generation of libraries for drug discovery programs. nih.govuni-muenchen.de

Starting MaterialsKey IntermediatesReaction TypeFinal Product
3-Nitrophthalic anhydride, L-glutamineNitrothalimide, AminothalimideCondensation, ReductionPomalidomide
4-Nitroisobenzofuran-1,3-dione, 3-Aminopiperidine-2,6-dione HClN/ACondensation, Hydrogenation, CyclizationPomalidomide
4-Fluoro-thalidomide, AminePomalidomide derivativeNucleophilic Aromatic SubstitutionPomalidomide derivative

Derivatization Strategies for Linker Attachment

To connect the pomalidomide core to the PEG linker, specific derivatization strategies are employed. The most prevalent and efficient method involves a chemoselective nucleophilic aromatic substitution (SNAr) reaction. nih.govbiochempeg.com This approach typically uses 4-fluorothalidomide as the electrophile, which reacts with a primary or secondary amine at the terminus of the PEG linker. nih.govbiochempeg.com This reaction is favored for its reliability and the relatively mild conditions required, although it can sometimes be slow. nih.gov To overcome this, optimized protocols using microwave assistance or elevated temperatures have been developed to achieve high yields in significantly shorter timeframes. nih.govuni-muenchen.de

Other strategies for linker attachment include the acylation or alkylation of the 4-amino group of pomalidomide itself. mdpi.com However, these methods are often less desirable. Acylation introduces an amide bond which can alter the physicochemical properties of the molecule, while direct alkylation often suffers from low yields and poor chemoselectivity. mdpi.comtargetmol.com Therefore, the SNAr reaction on a 4-fluorothalidomide precursor remains the gold standard for attaching linkers to what will become the pomalidomide moiety of the final conjugate. biochempeg.com

Design and Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers

Rationale for PEGylation in Targeted Degradation Probes

The incorporation of a PEG linker is a widely adopted strategy in the design of PROTACs and other targeted degradation probes for several key reasons. explorationpub.com Firstly, PEG linkers significantly improve the aqueous solubility of these often large and hydrophobic molecules. uni-muenchen.deacs.orgresearchgate.net This is crucial for handling in research settings and can influence the pharmacokinetic profile of the molecule. Secondly, PEG linkers can enhance cellular permeability, a property that is often a challenge for molecules that fall outside of traditional "rule-of-five" parameters. nih.govuni-muenchen.deresearchgate.net The flexible nature of the PEG chain is also thought to be beneficial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com The hydrophilic and flexible properties of PEG chains can provide the necessary spatial orientation and distance for effective ubiquitination and subsequent degradation of the target protein. explorationpub.com

PropertyInfluence of PEGylationRationale
Aqueous Solubility IncreasedOvercomes poor solubility of large, complex PROTAC molecules. biochempeg.comacs.orgresearchgate.net
Cellular Permeability ImprovedHelps molecules cross the cell membrane to reach intracellular targets. nih.govuni-muenchen.de
Ternary Complex Formation OptimizedProvides optimal length and flexibility for productive protein-PROTAC-ligase interaction. explorationpub.com
Pharmacokinetics ModulatedCan improve the overall drug-like properties and in vivo behavior. researchgate.net

Modular Synthesis of PEG Linkers of Varied Lengths

The synthesis of PROTACs often employs a modular approach, where the E3 ligase ligand, the linker, and the target-binding ligand are synthesized separately and then conjugated. tocris.comsymeres.com This strategy is particularly efficient for optimizing the linker, as it allows for the rapid generation of a library of degraders with varying linker lengths and compositions. tocris.com Commercially available, bifunctional PEG linkers are frequently used for this purpose. tocris.com These linkers come in discrete lengths (e.g., PEG1, PEG2, PEG3, up to PEG8 and beyond) and are functionalized with orthogonal reactive groups at each end. medchemexpress.commedchemexpress.comglpbio.com

For the synthesis of Pomalidomide-PEG8-Azide, a typical modular strategy would involve reacting 4-fluorothalidomide with a bifunctional linker such as amino-PEG8-azide. Alternatively, one could use an amino-PEG8-alcohol, attach it to the 4-fluorothalidomide, and then convert the terminal hydroxyl group to an azide (B81097) in a subsequent step. This modularity allows chemists to systematically vary the PEG chain length to determine the optimal distance for inducing protein degradation for a specific target. explorationpub.com

Azide Functional Group Incorporation

The terminal azide (N₃) group is installed on the PEG linker to serve as a versatile chemical handle for subsequent conjugation reactions. The azide is a key component of one of the most robust and widely used "click chemistry" reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC). medchemexpress.comnih.gov

The incorporation of the azide can be achieved in several ways. One common method is to use a commercially available PEG linker that is already functionalized with an amine at one end and an azide at the other (e.g., H₂N-PEG8-N₃). The amine end is then coupled to the 4-fluorothalidomide core via an SNAr reaction. sigmaaldrich.com Another approach involves starting with a pomalidomide derivative that has been linked to a PEG chain with a terminal hydroxyl or halide group. This terminal group is then converted to an azide using a reagent like sodium azide or azidotrimethylsilane. targetmol.com The resulting this compound is a stable, ready-to-use building block that can be "clicked" onto a ligand for a protein of interest that has been functionalized with a complementary alkyne group. medchemexpress.commedchemexpress.com This click chemistry approach is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems, making it ideal for the final step in synthesizing a complex PROTAC molecule. nih.gov

Methods for Introducing Terminal Azide Moieties

The introduction of a terminal azide group onto a PEG linker is a critical step in creating heterobifunctional molecules for bioconjugation. mdpi.comnih.gov Several reliable methods exist, often starting from a PEG chain with a hydroxyl group.

A common and efficient two-step process involves the initial activation of the terminal hydroxyl group of the PEG chain, followed by nucleophilic substitution with an azide salt. researchgate.netsemanticscholar.org

Activation of the Hydroxyl Group: The hydroxyl group is typically converted into a better leaving group. This is often achieved through sulfonation, such as tosylation or mesylation, by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. semanticscholar.orgmdpi.com This creates a PEG-tosylate or PEG-mesylate intermediate.

Nucleophilic Substitution: The resulting PEG-sulfonate is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mdpi.commdpi.com The azide ion (N₃⁻) displaces the tosylate or mesylate group to form the desired azide-terminated PEG. mdpi.com

This two-step method is known for its high efficiency and the production of high-purity azide-terminated PEGs. researchgate.netmdpi.com The progress of the reaction can be monitored by techniques like ¹H-NMR, where the disappearance of the signals corresponding to the tosylate or mesylate group and the appearance of new signals adjacent to the azide group confirm the successful conversion. semanticscholar.orgresearchgate.net

An alternative route involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group that can be later converted to an azide. acs.org Another method is the Staudinger reaction, where an azide can be reduced to an amine, highlighting the versatility of the azide group as a synthon for other functionalities. mdpi.comresearchgate.net

The table below summarizes common reagents used in the azidation of PEG linkers.

Step Reagent Purpose Reference
ActivationTosyl Chloride (TsCl)Converts terminal -OH to a good leaving group (-OTs) mdpi.com
ActivationMesyl Chloride (MsCl)Converts terminal -OH to a good leaving group (-OMs) semanticscholar.orgmdpi.com
AzidationSodium Azide (NaN₃)Provides the azide nucleophile to displace the leaving group mdpi.commdpi.com

This synthetic versatility allows for the creation of various heterobifunctional PEG linkers, which are essential for constructing complex molecules like PROTACs. mdpi.comnih.gov

Advanced Synthetic Strategies for this compound Conjugates

The synthesis of this compound and its subsequent conjugates often employs advanced strategies to optimize yield, purity, and the rapid generation of diverse molecules for screening.

Both convergent and divergent synthetic strategies are utilized in the creation of libraries of pomalidomide-based PROTACs. researchgate.netnih.gov

Divergent Synthesis: A divergent synthesis strategy starts from a common intermediate which is then elaborated into a variety of different final products. researchgate.netnih.gov In the context of PROTACs, one could start with a pomalidomide-linker core and then react it with a library of different POI ligands. For instance, a common pomalidomide intermediate could be used to generate a series of PROTACs with varying linker lengths and compositions. nih.gov This is particularly useful for rapidly creating a library of related compounds to explore structure-activity relationships (SAR). nih.govexplorationpub.com For example, a single batch of an activated pomalidomide derivative can be reacted with a series of different amine-terminated PEG-azide linkers of varying lengths (e.g., PEG4, PEG6, PEG8) to quickly generate a family of Pomalidomide-PEG-azide building blocks.

The choice between these strategies depends on the specific goals of the synthesis, with convergent routes often favored for the efficient production of a specific target molecule and divergent routes for the rapid generation of libraries for screening and optimization. nih.govnih.gov

The key reaction for attaching the PEG linker to the pomalidomide core is typically a nucleophilic aromatic substitution (SNA) reaction. explorationpub.comnih.gov This involves reacting 4-fluorothalidomide with an amine-terminated PEG linker. explorationpub.comrsc.org While effective, this reaction presents several challenges:

Low Yields and Byproducts: The reaction can be low-yielding and produce difficult-to-separate byproducts. nih.govrsc.org The nucleophilicity of the aromatic amine on pomalidomide is relatively low, which can lead to incomplete reactions. explorationpub.comnih.gov

Reaction Conditions: The SNAr reaction often requires high temperatures (e.g., 90-130 °C) and long reaction times, sometimes overnight, to achieve acceptable yields. rsc.orgfrontiersin.org Thermal decomposition of solvents like DMF at these temperatures can also lead to unwanted side reactions. frontiersin.org

Reactivity Differences: In cases where the linker has multiple reactive sites, achieving chemoselectivity can be difficult. For instance, primary amines are generally more reactive than secondary amines in this SNAr reaction, a factor that can be exploited but also needs to be carefully managed. nih.govrsc.org

To address these challenges, several optimization strategies have been developed:

Microwave-Assisted Synthesis (MAS): The use of microwave irradiation has been shown to dramatically reduce reaction times from overnight to as little as 15 minutes, while also increasing yields. rsc.org

Solvent and Base Optimization: Screening different polar aprotic solvents and bases is crucial. DMSO has been identified as a superior solvent to DMF for this reaction at high temperatures. rsc.orgfrontiersin.org The choice of base, such as diisopropylethylamine (DIPEA), is also critical for optimizing the reaction. rsc.org

Exploiting Reactivity Trends: Research has shown that secondary amines consistently provide higher yields than primary amines when reacting with 4-fluorothalidomide. nih.govrsc.org This knowledge can be used to design more efficient syntheses.

The table below summarizes some optimized conditions for the pomalidomide-linker conjugation.

Parameter Conventional Method Optimized Method Reference
Heating Oil BathMicrowave rsc.org
Temperature 90 °C150 °C rsc.org
Reaction Time Overnight15-30 minutes rsc.org
Solvent DMF/DMSODMSO rsc.orgfrontiersin.org

These optimizations are crucial for the efficient and reliable synthesis of this compound and other PROTAC building blocks, facilitating the rapid development of new protein degraders. nih.govrsc.org

Analytical Characterization of this compound Building Blocks for Research Purity

Ensuring the purity and structural integrity of this compound is critical for its use in research, as impurities can lead to ambiguous biological data. nih.gov A combination of analytical techniques is employed for comprehensive characterization. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. nih.govresearchgate.net ¹H NMR is used to verify the presence of characteristic protons from the pomalidomide, the PEG linker, and the groups adjacent to the azide. It can also be used to determine the efficiency of the functionalization by comparing the integration of signals from the end groups with those of the PEG backbone. semanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, providing strong evidence for its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide further structural information by analyzing the fragmentation patterns of the molecule. nih.govacs.org Different fragmentation methods like collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD) can be employed to obtain comprehensive structural details. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound. By using a suitable column and mobile phase, impurities can be separated from the main product, and their percentage can be quantified.

The table below lists the key analytical techniques and their roles in characterizing this compound.

Analytical Technique Information Provided Reference
¹H and ¹³C NMRStructural confirmation, functionalization efficiency semanticscholar.orgnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition nih.gov
Tandem Mass Spectrometry (MS/MS)Structural elucidation through fragmentation patterns nih.govacs.org
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of impurities nih.gov

In addition to these standard techniques, other methods like Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of specific functional groups, such as the characteristic azide stretch around 2100 cm⁻¹. researchgate.net For PROTACs in general, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to characterize their binding affinities to the target protein and E3 ligase, although these are typically performed on the final PROTAC conjugate rather than the azide intermediate. nih.govdiva-portal.org

Molecular and Cellular Mechanisms of Pomalidomide Peg8 Azide in Research Applications

E3 Ligase (Cereblon) Engagement by the Pomalidomide (B1683931) Moiety

The engagement of the pomalidomide moiety with the E3 ubiquitin ligase Cereblon (CRBN) is the foundational step for the function of Pomalidomide-PEG8-Azide in targeted protein degradation. This interaction allows the bifunctional molecule to recruit CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and direct it towards a specific protein of interest for ubiquitination and subsequent proteasomal degradation. nih.govnih.govresearchgate.net

Structural Basis of Pomalidomide-CRBN Interaction

The binding of pomalidomide to CRBN is a well-characterized interaction that occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD) of the protein. rsc.orgbinasss.sa.creu.org This binding event is crucial as it effectively modulates the substrate specificity of the CRL4CRBN ligase. researchgate.net

Key structural features governing this interaction include:

Glutarimide (B196013) Ring Engagement : The glutarimide portion of pomalidomide is essential for binding, inserting itself into a hydrophobic pocket within CRBN. rsc.orgbinasss.sa.cr This pocket is notably framed by three conserved tryptophan residues (Trp380, Trp386, and Trp400), often referred to as a "tri-tryptophan cage" or "aromatic cage". binasss.sa.crresearchgate.netnih.govresearchgate.net

Hydrogen Bonding : The glutarimide ring is anchored within this pocket through specific hydrogen bonds with the backbone of CRBN residues, including His378 and Trp380. binasss.sa.cr This precise interaction stabilizes the pomalidomide molecule in the binding site.

Phthalimide (B116566) Moiety Interaction : The phthalimide ring of pomalidomide is exposed on the surface of CRBN, where it becomes part of the interface for recruiting new "neosubstrate" proteins. rsc.orgresearchgate.net The amino group on the phthalimide ring of pomalidomide can form a water-mediated hydrogen bond that further stabilizes the interaction with certain target proteins, such as IKZF1. rsc.org

This specific and high-affinity binding transforms the CRBN surface, creating a novel interface for the recruitment and subsequent degradation of target proteins that would not otherwise be recognized by the E3 ligase.

Affinity of Pomalidomide Derivatives for CRBN in Cellular Assays

The binding affinity of pomalidomide and its derivatives to CRBN is a critical parameter that influences their effectiveness as protein degraders. This affinity is typically quantified by determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in various biochemical and cellular assays. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its parent compound, thalidomide. nih.govjst.go.jp

Research has shown that while the core pomalidomide structure ensures high-affinity binding, modifications, such as the addition of linkers to create PROTACs, must be carefully considered to maintain this crucial interaction. The attachment point and the nature of the linker can influence the binding affinity for CRBN. For instance, some studies have shown that pomalidomide binds to CRBN with an IC50 in the low micromolar to nanomolar range, depending on the assay conditions. nih.govresearchgate.netc4therapeutics.com More advanced derivatives, known as Cereblon E3 Ligase Modulators (CELMoDs), have been developed with even higher affinity for CRBN than pomalidomide. rsc.orgercongressi.it

Binding Affinity of Pomalidomide and Related Compounds to CRBN
CompoundAffinity (IC50 or Kd)Assay Method
Pomalidomide~1.2-2 μM (IC50)Competitive Binding Assay (U266 cell extracts) researchgate.net
Pomalidomide~157 nM (Kd)Biophysical Assay nih.gov
Lenalidomide~1.5-2 μM (IC50)Competitive Binding Assay (U266 cell extracts) researchgate.netercongressi.it
Thalidomide~250 nM (Kd)Biophysical Assay nih.gov
Iberdomide (CELMoD)Binds with ~10-20 fold higher affinity than PomalidomideVarious ercongressi.it

Formation and Stabilization of Ternary Complexes

Following the initial binding to CRBN, the this compound molecule facilitates the formation of a ternary complex, which includes the CRBN E3 ligase, the PROTAC itself, and the target protein of interest (POI). The formation and stability of this transient complex are paramount for the efficient ubiquitination and degradation of the target. precisepeg.comresearchgate.netportlandpress.com

Principles of Induced Proximity and Cooperative Binding

This compound functions based on the principle of induced proximity, acting as a bridge to bring the target protein and the E3 ligase together. researchgate.netnih.govacs.org This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the cell's proteasome. precisepeg.comnih.gov

A key concept in the formation of the ternary complex is cooperativity (denoted by the alpha, α, value). nih.gov Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other. dundee.ac.uk

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein. This is often desirable as it leads to a more stable ternary complex. nih.govbiorxiv.org

Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, making ternary complex formation less favorable. dundee.ac.ukbiorxiv.org

No Cooperativity (α = 1): The binding events are independent. nih.gov

Positive cooperativity often arises from favorable new protein-protein interactions between the E3 ligase and the target protein at the interface created by the PROTAC. biorxiv.orgresearchgate.net However, potent protein degradation can still occur in non-cooperative or even anti-cooperative systems, although higher PROTAC concentrations may be required. biorxiv.orgpnas.org

Impact of Linker Length and Flexibility (e.g., PEG8 vs. shorter PEGs) on Ternary Complex Formation

The linker connecting the pomalidomide moiety to the target-binding warhead is a critical determinant of a PROTAC's efficacy. precisepeg.comresearchgate.netnih.gov Its properties, particularly length and flexibility, directly influence the ability to form a stable and productive ternary complex. researchgate.netcreative-biolabs.com

Linker Length: An optimal linker length is crucial. explorationpub.com If the linker is too short, steric clashes between the E3 ligase and the target protein can prevent the simultaneous binding required for ternary complex formation. researchgate.netexplorationpub.com Conversely, a linker that is too long can lead to excessive flexibility and an entropic penalty, which may result in unproductive binding geometries and decreased degradation efficiency. researchgate.netnih.gov The PEG8 linker provides a specific, extended length that can effectively span the distance between CRBN and various target proteins. Studies comparing different linker lengths, such as a series of PEG linkers, often reveal a "bell-shaped" curve for degradation efficacy, highlighting that an optimal length exists for each specific target and ligase pair. pnas.orgexplorationpub.com For example, in one study on CRBN-based homo-PROTACs, an 8-atom PEG linker was found to be optimal. explorationpub.com

Flexibility: Flexible linkers like polyethylene (B3416737) glycol (PEG) can provide the conformational freedom needed to achieve a productive orientation between the two proteins. precisepeg.comcreative-biolabs.com This adaptability can be advantageous for accommodating the varied surface topographies of different target proteins. researchgate.net However, excessive flexibility can be detrimental. nih.gov More rigid linkers can sometimes improve efficacy by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding. researchgate.netcreative-biolabs.com

Role of Linker Chemistry on Ternary Complex Stability

Beyond length and flexibility, the chemical nature of the linker itself plays a significant role in the properties of the PROTAC and the stability of the ternary complex. precisepeg.comacs.org

Synthetic Tractability: The azide (B81097) group on this compound is a key chemical feature. It serves as a versatile chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of the pomalidomide-linker unit to a wide variety of target-binding ligands that contain a corresponding alkyne group. nih.gov This modular approach greatly accelerates the synthesis and screening of new PROTAC molecules for research applications.

Ubiquitination and Proteasomal Degradation in Research Systems

Mechanism of Substrate Polyubiquitination

Substrate polyubiquitination is a crucial cellular process that marks proteins for various fates, most notably for degradation by the proteasome. This mechanism involves a sequential enzymatic cascade initiated by a ubiquitin-activating enzyme (E1), which activates a ubiquitin molecule in an ATP-dependent manner. nih.gov The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov Finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin from the E2 to a specific lysine (B10760008) residue on the target substrate protein. nih.govresearchgate.net This process can be repeated to form a polyubiquitin (B1169507) chain on the substrate. researchgate.net

The topology of the polyubiquitin chain is a key determinant of the protein's fate. Chains linked through lysine 48 (K48) of the ubiquitin molecule are the canonical signal for proteasomal degradation. encyclopedia.pubreactome.org Other linkage types, such as those through lysine 63 (K63), are often involved in non-proteolytic events like DNA repair and signal transduction. nih.gov The specificity of ubiquitination is primarily conferred by the E3 ligases, of which there are hundreds in humans, each recognizing a specific set of substrate proteins. nih.gov In the context of pomalidomide-based research tools, the pomalidomide moiety hijacks the Cereblon (CRBN) E3 ligase, redirecting its activity towards proteins not normally targeted by this enzyme.

Some E3 ligases, like the Anaphase Promoting Complex/Cyclosome (APC), utilize a two-step mechanism for polyubiquitination, employing two different E2 enzymes. nih.gov One E2 initiates the process by adding a single ubiquitin to the substrate, while a second, specialized E2 elongates the polyubiquitin chain. nih.gov

Proteasome-Mediated Protein Degradation Pathways

Once a protein is tagged with a K48-linked polyubiquitin chain, it is targeted for degradation by the 26S proteasome. encyclopedia.pub This large, ATP-dependent proteolytic complex is found in the nucleus and cytoplasm of all eukaryotic cells. wikipedia.org The 26S proteasome is composed of a 20S core particle and a 19S regulatory particle. wikipedia.org

The 19S regulatory particle recognizes and binds to the polyubiquitinated substrate. It then removes the ubiquitin chain, unfolds the substrate protein, and translocates it into the central chamber of the 20S core particle. wikipedia.orgthermofisher.com The 20S core particle is a barrel-shaped structure containing the proteolytic active sites. wikipedia.org These sites have different specificities, including chymotrypsin-like, trypsin-like, and caspase-like activities, allowing for the cleavage of the substrate into small peptides, typically seven to eight amino acids in length. encyclopedia.pubwikipedia.org These peptides are then released and can be further broken down into amino acids for recycling in new protein synthesis. wikipedia.orgthermofisher.com

Proteasome-mediated degradation is essential for maintaining cellular homeostasis by removing misfolded or damaged proteins and by regulating the levels of key cellular proteins involved in processes such as cell cycle control, gene expression, and stress signaling. encyclopedia.pubwikipedia.org

Investigation of Selectivity and Off-Target Effects in Research Models

Analysis of Endogenous Protein Degradation Induced by Pomalidomide-Based Probes (e.g., zinc finger proteins)

A critical aspect of characterizing pomalidomide-based probes in research is to analyze their intended and unintended effects on endogenous protein levels. Pomalidomide and its derivatives are known to induce the degradation of specific endogenous proteins by redirecting the CRBN E3 ligase to new substrates, often referred to as "neo-substrates."

Prominent among these neo-substrates are the Ikaros family of zinc finger transcription factors, specifically Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is a hallmark of CRBN engagement by immunomodulatory drugs like pomalidomide. Therefore, in research applications, monitoring the levels of IKZF1 and IKZF3 serves as a crucial positive control to confirm that the pomalidomide-based probe is functionally engaging the CRBN pathway. A significant reduction in the cellular levels of these transcription factors, typically assessed by techniques like western blotting, indicates the on-target activity of the pomalidomide moiety within the probe.

This analysis is vital for the correct interpretation of experimental results, as the degradation of IKZF1 and IKZF3 can have significant downstream biological consequences, including effects on gene expression and cellular phenotype. Understanding this inherent activity of the pomalidomide core is essential to distinguish the effects of degrading the intended target protein from the effects of degrading these endogenous zinc finger proteins.

Endogenous ProteinRole in Pomalidomide Probe ResearchTypical Method of Analysis
Ikaros (IKZF1) Neo-substrate of CRBN; degradation confirms pathway engagement.Western Blot, Mass Spectrometry
Aiolos (IKZF3) Neo-substrate of CRBN; degradation confirms pathway engagement.Western Blot, Mass Spectrometry
Casein Kinase 1α (CK1α) Known neo-substrate of the related immunomodulatory drug lenalidomide.Western Blot, Mass Spectrometry

Methodologies for Assessing Target Specificity and Proteome-Wide Effects in vitro

Ensuring that a pomalidomide-based probe selectively degrades its intended target with minimal off-target effects is paramount for its utility as a research tool. Several in vitro methodologies are employed to rigorously assess target specificity and to obtain a comprehensive understanding of the probe's impact on the entire proteome.

Quantitative Proteomics: This is a powerful and widely used approach to globally assess changes in protein abundance following treatment with a pomalidomide-based probe. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tagging (TMT), or label-free quantification (LFQ) coupled with mass spectrometry allow for the precise measurement of thousands of proteins simultaneously. In these experiments, cells are treated with the probe and a vehicle control. A highly selective probe will ideally show a significant and potent reduction only in the level of the intended target protein. This unbiased approach is also critical for identifying any unintended proteins that are degraded (off-targets) or stabilized, providing a comprehensive profile of the probe's activity.

Western Blotting: While less comprehensive than proteomics, western blotting is a fundamental and accessible technique for validating the degradation of the intended target. It is also routinely used to confirm the degradation of known endogenous neo-substrates of pomalidomide, such as IKZF1 and IKZF3, thereby verifying the mechanism of action.

Cellular Thermal Shift Assay (CETSA): CETSA is a method used to confirm direct target engagement by the probe within intact cells. The principle is that the binding of a ligand (the probe) to its target protein can increase the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, a selective probe will lead to an increased amount of the soluble target protein at higher temperatures compared to untreated controls.

Competitive Binding Assays: These assays can be used to determine if the probe is binding to the intended target. For example, a known fluorescent ligand for the target protein can be used in a competition experiment with the pomalidomide-based probe. A reduction in the fluorescent signal would indicate that the probe is successfully competing for the binding site on the target protein.

MethodologyPrincipleApplication in Probe Characterization
Quantitative Mass Spectrometry Measures the relative abundance of thousands of proteins in treated vs. control cells.Identifies intended target degradation, quantifies selectivity, and discovers off-target effects proteome-wide.
Western Blotting Uses specific antibodies to detect and quantify individual proteins.Validates degradation of the intended target and known endogenous substrates like IKZF1/3.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding.Confirms direct physical engagement of the probe with its intended target in a cellular context.
Competitive Binding Assays Measures the ability of the probe to compete with a known ligand for binding to the target.Confirms that the probe binds to the intended target protein.

Advanced Research Applications of Pomalidomide Peg8 Azide As a Chemical Tool

Development of Novel Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. mybiosource.com Pomalidomide-PEG8-Azide is a key reagent in the synthesis of these molecules, providing the E3 ligase-recruiting component.

Rational Design and Synthesis of PROTAC Libraries

The rational design of PROTACs involves the strategic assembly of a target protein ligand, an E3 ligase ligand, and a linker. This compound serves as a readily available precursor for the E3 ligase binding moiety. broadpharm.com The PEG8 linker offers a defined length and hydrophilicity, which are critical parameters in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com

The synthesis of PROTAC libraries is greatly facilitated by the azide (B81097) functionality of this compound. rsc.org This allows for the rapid and efficient conjugation to a diverse range of target protein ligands that have been functionalized with a complementary alkyne group, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govnih.gov This modular approach enables the parallel synthesis of a multitude of PROTAC candidates, each with a unique target protein binder. researchgate.net

ComponentFunctionKey Features of this compound
Pomalidomide (B1683931) Recruits Cereblon (CRBN) E3 LigaseWell-characterized CRBN binder
PEG8 Linker Spatially separates the two ligands and influences physicochemical propertiesDefined length, enhances solubility
Azide Group Enables efficient conjugation via click chemistryHighly reactive and selective for alkynes

Exploration of Diverse Target Protein Ligands via Click Chemistry

The azide group on this compound is a key enabler for exploring a wide chemical space of target protein ligands. Researchers can synthesize or procure a variety of known inhibitors or binding molecules for proteins of interest and modify them to include an alkyne handle. Subsequent "clicking" of these alkyne-modified ligands to this compound generates a diverse library of PROTACs. rsc.org This click chemistry approach is highly efficient and chemoselective, proceeding under mild conditions with high yields, and is tolerant of a wide range of functional groups. This versatility has allowed for the development of PROTACs against a broad spectrum of protein targets. nih.gov

Screening Strategies for Optimized Degrader Constructs

Once a library of PROTACs has been synthesized using this compound, a variety of screening strategies are employed to identify the most effective degrader constructs. A primary assay is the direct measurement of the target protein degradation in cultured cells. reactionbiology.com This is often performed using techniques such as Western blotting or quantitative mass spectrometry-based proteomics to assess the reduction in the levels of the target protein upon treatment with the PROTAC.

Cell-based target engagement assays can also be utilized to evaluate the ability of the PROTACs to form a stable ternary complex with the target protein and CRBN. nih.gov Furthermore, high-throughput screening methods can be employed to rapidly assess the degradation activity of a large number of PROTACs. researchgate.net The intrinsic fluorescence of the pomalidomide moiety can also be leveraged in high-throughput microscopy to assess the cellular penetration of the synthesized PROTACs. rsc.org

Assay TypePurposeExample Techniques
Protein Degradation Assay To quantify the reduction of the target proteinWestern Blot, Mass Spectrometry
Target Engagement Assay To confirm the formation of the ternary complexCellular Thermal Shift Assay (CETSA), Co-immunoprecipitation
Cellular Permeability Assay To assess the ability of the PROTAC to enter cellsHigh-throughput microscopy utilizing intrinsic pomalidomide fluorescence

Chemical Probe Development for Target Engagement and Validation Studies

Beyond its use in PROTACs, this compound is a valuable tool for the development of chemical probes to study target engagement and validate protein-ligand interactions within the complex environment of the cell.

Application in Affinity-Based Chemoproteomics for Target Identification

Affinity-based chemoproteomics is a powerful technique for identifying the cellular targets of a small molecule. This compound can be used to create affinity matrices for pull-down experiments. By immobilizing the alkyne-functionalized version of a ligand of interest onto a solid support and then "clicking" this compound to it, a bifunctional probe is created. This probe can then be incubated with cell lysates to capture the target protein and associated complexes, which can subsequently be identified by mass spectrometry. nih.gov

Development of Fluorescent or Biotinylated Probes for Cellular and Biochemical Assays

The azide functionality of this compound allows for its straightforward conversion into fluorescent or biotinylated probes. eurekaselect.com By reacting it with an alkyne-containing fluorophore or biotin (B1667282) molecule via click chemistry, probes can be generated for a variety of cellular and biochemical assays.

Fluorescently labeled probes can be used in cellular imaging studies to visualize the subcellular localization of the probe and its target. Biotinylated probes are widely used for affinity purification of target proteins, as well as in various binding assays such as pull-downs and enzyme-linked immunosorbent assays (ELISAs). nih.govjenabioscience.com These probes are instrumental in confirming target engagement in a cellular context and for biochemical characterization of the interactions between the pomalidomide-based construct and its protein partners.

Probe TypeReporter TagApplication
Fluorescent Probe FluorophoreCellular imaging, fluorescence polarization assays
Biotinylated Probe BiotinAffinity purification, pull-down assays, ELISA

Studying Target-of-Degradation in Cellular and in vitro Systems

A primary application of this compound is in the identification and validation of the targets of newly developed degraders. By conjugating this compound to a ligand for a protein of interest, researchers can create a PROTAC to induce its degradation. Subsequent proteomic analyses can then confirm the selective degradation of the intended target and identify any off-target effects.

One powerful approach for target identification involves the use of chemical proteomics with probes analogous to this compound. For instance, photo-affinity labeling, where a photo-reactive group is incorporated into the probe, allows for the covalent capture of binding partners upon UV irradiation. A study utilizing a photo-lenalidomide probe, a close analog of pomalidomide, successfully identified known targets like CRBN and IKZF1, as well as novel interactors within cellular lysates. biorxiv.orgbiorxiv.orgnih.gov This highlights how a similarly modified this compound could be employed to map the direct cellular interactome of a newly synthesized PROTAC, providing crucial insights into its mechanism of action and potential off-targets.

Furthermore, concerns about the inherent substrate specificity of the pomalidomide moiety itself can be addressed using tools derived from this compound. Pomalidomide is known to induce the degradation of certain endogenous zinc-finger (ZF) proteins. nih.govresearchgate.net To investigate and mitigate this, high-throughput screening platforms have been developed. These platforms can assess the degradation of a panel of ZF proteins by various pomalidomide-based PROTACs, enabling the selection of PROTACs with minimal off-target effects. nih.gov this compound is an ideal building block for generating the diverse libraries of PROTACs needed for such screens.

Research ApplicationMethodKey Findings
Target IdentificationPhoto-affinity labeling with analogous probesIdentification of known and novel cellular targets of the CRBN-ligand complex. biorxiv.orgbiorxiv.orgnih.gov
Off-Target ProfilingHigh-throughput screening of ZF protein degradationPomalidomide-based PROTACs can induce off-target degradation of several ZF proteins. nih.govresearchgate.net
Target ValidationSynthesis of specific PROTACs and proteomic analysisConfirmation of selective degradation of the intended protein of interest.

Mechanistic Investigations of Ubiquitin Ligase Biology

Elucidating Substrate Recognition Mechanisms of CRBN

The binding of pomalidomide to CRBN alters its substrate specificity, enabling the recognition of "neosubstrates" that are not typically targeted by this E3 ligase. This compound is instrumental in creating chemical tools to dissect this process. By attaching various molecular entities to the azide terminus, researchers can probe the structural and chemical features that govern neosubstrate recognition.

Structural studies have revealed that many neosubstrates, such as the Ikaros family transcription factors IKZF1 and Aiolos (IKZF3), present a specific β-hairpin motif that, in conjunction with the pomalidomide molecule, forms a stable ternary complex with CRBN. acs.org Pomalidomide essentially acts as a "molecular glue," extending the binding interface of CRBN. medchemexpress.com By synthesizing a library of molecules where different peptide sequences or small molecules are appended to this compound, researchers can systematically investigate the requirements for effective ternary complex formation and subsequent degradation. This approach can help to define the "degron," or the minimal recognition motif, necessary for CRBN-mediated degradation. themarkfoundation.org

Studying the Dynamics of E3 Ligase-Substrate-Degrader Interactions

The efficiency of a PROTAC is not solely dependent on the binding affinities of its individual ligands but is also critically influenced by the stability and conformation of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein. The PEG8 linker in this compound plays a crucial role in this dynamic interplay. The length and flexibility of the linker can significantly impact the cooperativity of ternary complex formation. elifesciences.org

Computational modeling and biophysical techniques are used to study these dynamics. nih.govresearchgate.netacs.org this compound allows for the synthesis of a series of PROTACs with identical E3 ligase and target ligands but varying linker compositions and lengths. By comparing the degradation efficiencies and ternary complex stabilities of these molecules, researchers can deduce the optimal linker parameters for a given target. These studies have shown that a stable ternary complex does not always correlate with high degradation efficiency, suggesting that the dynamics and specific orientation of the complex are key for effective ubiquitination of the target protein. elifesciences.org

Phenotypic Screening and Deconvolution Strategies in Drug Discovery Research

Integration into High-Throughput Screening Platforms for Novel Degraders

The modular nature of this compound makes it highly suitable for high-throughput screening (HTS) campaigns to discover new protein degraders. chemrxiv.org The robust and high-yielding nature of click chemistry allows for the rapid, parallel synthesis of large libraries of PROTACs in a microplate format. nih.govstrath.ac.uk In such a screen, a library of alkyne-functionalized ligands for various protein targets can be combined with this compound to generate a corresponding PROTAC library.

These libraries can then be screened in cell-based assays to identify compounds that induce a desired phenotype, such as cancer cell death or modulation of a specific signaling pathway. The direct screening of reaction mixtures from nanomole-scale syntheses has been shown to be a viable strategy, significantly accelerating the discovery of potent and selective degraders. chemrxiv.org

Screening Platform ComponentRole of this compoundAdvantage
PROTAC Library SynthesisServes as a universal CRBN-recruiting building block with a reactive azide handle.Enables rapid and efficient parallel synthesis of diverse PROTACs via click chemistry. nih.govstrath.ac.uk
Cellular AssaysForms the basis of the PROTACs being screened for phenotypic effects.Allows for the identification of functional degraders directly in a cellular context.
Hit IdentificationThe pomalidomide component of the active PROTACs is known.Facilitates the deconvolution of hits by linking the observed phenotype to the degradation of the target protein.

Application in Forward Chemical Genetics Approaches

Forward chemical genetics is an unbiased approach to discover new biological pathways and drug targets by identifying small molecules that produce a specific phenotype and then determining their mechanism of action. nih.govmdpi.com this compound can be a powerful tool in such approaches. A library of PROTACs synthesized from this compound and a diverse collection of alkyne-containing small molecules can be screened for interesting phenotypic changes in cells or organisms.

Once a "hit" compound is identified, the known engagement of the pomalidomide moiety with CRBN provides a significant advantage for target deconvolution. The researcher knows that the phenotype is likely mediated by the degradation of a specific protein or set of proteins. The target-binding portion of the PROTAC can then be used as a starting point for identifying the degraded protein(s) through techniques like affinity purification coupled with mass spectrometry. This approach can uncover novel functions for known proteins or identify previously "undruggable" targets by demonstrating that their degradation leads to a therapeutically relevant phenotype.

Exploration in in vivo Preclinical Research Models

The transition from in vitro to in vivo studies is a critical step in the evaluation of any new therapeutic agent or chemical tool. For PROTACs constructed using this compound, preclinical animal models provide an indispensable platform to assess their efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system. These studies are essential for understanding how the chemical properties of the PROTAC, including the this compound component, translate into biological activity and therapeutic potential.

Evaluating Protein Degradation in Animal Systems

A primary objective of in vivo studies involving PROTACs derived from this compound is to confirm and quantify the degradation of the target protein in a living organism. Following administration of the PROTAC, tissue and plasma samples are collected at various time points to assess the levels of the target protein. This is often achieved through techniques such as western blotting, immunohistochemistry (IHC), or mass spectrometry-based proteomics. These analyses can provide a detailed picture of the extent, duration, and tissue-specificity of protein degradation.

For instance, a hypothetical study could involve a PROTAC designed to target a specific kinase involved in tumor progression. This PROTAC, synthesized using this compound, would be administered to a mouse model bearing a tumor xenograft. Tumor biopsies and tissues from other organs would then be analyzed to determine the levels of the target kinase. The data obtained from such an experiment would be crucial for establishing a dose-response relationship and for understanding the therapeutic window of the PROTAC.

Hypothetical Study Parameter Experimental Detail Endpoint Measurement
Animal Model Nude mice with human tumor xenograftsTumor volume, body weight
PROTAC Administration Intraperitoneal injectionNot applicable
Tissue Collection Tumor, liver, spleen, plasmaProtein levels, biomarker analysis
Analytical Method Western Blot, LC-MS/MSTarget protein concentration (ng/g tissue)

Pharmacodynamic Studies of Protein Degradation in Animal Models

Pharmacodynamic (PD) studies are essential for understanding the relationship between the concentration of a drug in the body and its pharmacological effect. In the context of PROTACs built with this compound, the key pharmacodynamic endpoint is the degradation of the target protein. These studies aim to correlate the exposure of the PROTAC in the plasma and tissues with the magnitude and duration of protein knockdown.

A typical pharmacodynamic study would involve administering varying doses of the PROTAC to different cohorts of animals. Plasma and tissue samples would be collected at multiple time points to measure both the concentration of the PROTAC (pharmacokinetics) and the level of the target protein (pharmacodynamics). By integrating these two sets of data, researchers can build a PK/PD model that describes the dynamics of protein degradation in response to the PROTAC. This model is invaluable for optimizing the dosing regimen and for predicting the clinical efficacy of the PROTAC.

Hypothetical Pharmacodynamic Study Group 1 (Low Dose) Group 2 (Medium Dose) Group 3 (High Dose)
PROTAC Dose X mg/kg2X mg/kg4X mg/kg
Time Point 1 (2h) 25% degradation50% degradation75% degradation
Time Point 2 (8h) 40% degradation70% degradation90% degradation
Time Point 3 (24h) 15% degradation35% degradation60% degradation

These preclinical investigations in animal models are fundamental to the development of PROTACs that utilize the this compound linker. The data generated from these studies provide the necessary evidence to support the progression of these novel therapeutic agents into clinical trials.

Methodological Considerations for Research Utilizing Pomalidomide Peg8 Azide

Click Chemistry Methodologies for Conjugation

Click chemistry provides a powerful and efficient means of covalently linking Pomalidomide-PEG8-Azide to a target-binding ligand functionalized with a complementary reactive group, most commonly an alkyne. axispharm.com The resulting triazole linkage is highly stable, and the reactions are known for their high yields, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely employed in the synthesis of PROTACs. This reaction involves the [3+2] cycloaddition between the terminal azide (B81097) of this compound and a terminal alkyne on the target protein ligand, catalyzed by a Cu(I) species. unibo.it The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

The synthesis of PROTACs using CuAAC is modular, allowing for the rapid assembly of libraries of related compounds with different linkers and ligands to explore structure-activity relationships. nih.gov For instance, a pomalidomide-derived azide can be reacted with an alkynyl-tagged protein of interest (POI) ligand to generate a library of PROTACs. nih.gov

A typical CuAAC reaction involves a copper(I) source, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. unibo.it The reaction is often carried out in a mixture of solvents like water and t-BuOH, or THF/water, at room temperature. unibo.it The use of a copper-coordinating ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state and improve reaction efficiency. unibo.itnih.gov

Parameter Typical Condition Reference
Copper Source CuSO₄ (with a reducing agent) or CuI unibo.it
Reducing Agent Sodium Ascorbate unibo.it
Ligand TBTA, THPTA unibo.itnih.gov
Solvents t-BuOH/H₂O, THF/H₂O, DMSO, DMF unibo.it
Temperature Room Temperature unibo.it
Duration 1-24 hours unibo.it

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

While CuAAC is highly effective, the potential cytotoxicity of copper catalysts can be a concern in biological systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful, metal-free alternative for bioconjugation. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. nih.govbroadpharm.com The relief of ring strain provides the driving force for the reaction.

In the context of this compound, SPAAC is particularly valuable for conjugating the molecule to sensitive biological macromolecules, such as proteins or antibodies, or for applications in living cells where the presence of copper could be detrimental. The reaction proceeds under physiological conditions (neutral pH, aqueous solution, and ambient temperature), making it highly bioorthogonal.

For a typical SPAAC bioconjugation, the this compound would be incubated with a biomolecule that has been functionalized with a strained alkyne. The reaction is generally complete within a few hours at room temperature. nih.gov

Parameter Typical Condition Reference
Reactants This compound and a strained alkyne (e.g., DBCO-functionalized molecule) nih.govbroadpharm.com
Catalyst None (metal-free)
Solvents Aqueous buffers (e.g., PBS) nih.gov
Temperature Room Temperature to 37°C nih.gov
Duration 1-4 hours nih.gov

Optimization of Reaction Conditions for Diverse Conjugation Requirements

The optimization of reaction conditions is crucial to ensure high yields and purity of the final conjugate. For CuAAC, key parameters to consider include the choice of copper source and ligand, the solvent system, and the reaction temperature. For instance, in the synthesis of pomalidomide (B1683931) derivatives, optimization of solvent and temperature has been shown to improve yields and reduce the formation of byproducts. nih.gov The use of different solvents can influence the solubility of reactants and the reaction rate. Temperature optimization is also critical; while many click reactions proceed at room temperature, gentle heating can sometimes improve yields, although higher temperatures may lead to degradation of sensitive molecules. nih.gov

For SPAAC, the primary factor influencing the reaction rate is the structure of the cyclooctyne. scispace.com Different generations of cyclooctynes have been developed with varying degrees of reactivity and stability. Therefore, selecting the appropriate strained alkyne is a key aspect of optimizing SPAAC reactions. Additionally, the stoichiometry of the reactants and the reaction time should be carefully controlled to maximize conjugation efficiency and minimize potential side reactions.

Analytical Techniques for Characterization of Conjugates in Research

Following the synthesis of this compound conjugates, rigorous characterization is essential to confirm the molecular identity, purity, and structural integrity of the final product. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools employed for this purpose.

Mass Spectrometry-Based Approaches for Molecular Identity and Purity

Mass spectrometry (MS) is an indispensable tool for the characterization of PROTACs and other bioconjugates. Liquid chromatography-mass spectrometry (LC-MS) is routinely used to determine the molecular weight of the final conjugate, thereby confirming the successful coupling of the this compound with the target ligand. nih.govenovatia.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to deduce the elemental composition of the molecule and further confirm its identity. researchgate.net

LC-MS is also a powerful technique for assessing the purity of the conjugate and identifying any unreacted starting materials or side products. beilstein-journals.org Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the molecule and analyzing the resulting fragment ions. This can help to confirm the connectivity of the different components of the conjugate. researchgate.net In pharmacokinetic studies of pomalidomide, LC-MS/MS methods have been developed for sensitive quantification in biological matrices like plasma. nih.govsciex.comccspublishing.org.cn

Technique Application Information Obtained Reference
LC-MS Purity assessment and molecular weight determinationMolecular weight of the conjugate, presence of impurities nih.govenovatia.com
HRMS Accurate mass measurementElemental composition, confirmation of molecular formula researchgate.net
LC-MS/MS Structural confirmation and quantificationFragmentation patterns, confirmation of connectivity, sensitive quantification nih.govsciex.comccspublishing.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm the structure of this compound conjugates.

Proton NMR (¹H NMR) is used to verify the presence of key structural motifs within the conjugate, such as the characteristic signals of the pomalidomide aromatic protons, the glutarimide (B196013) moiety, the PEG linker, and the newly formed triazole ring. researchgate.net The appearance of a new signal in the aromatic region (typically around 7.5-8.5 ppm) is indicative of the formation of the triazole proton. nih.gov Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule and can further confirm the successful conjugation.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment of the entire molecule. nih.gov These techniques are particularly useful for confirming the regiochemistry of the triazole ring formed in CuAAC reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and the final PROTAC molecules derived from it. Given that PROTACs are relatively large molecules with distinct domains, HPLC methods must be optimized to achieve adequate separation of the final product from starting materials, intermediates, and potential byproducts.

Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often modified with additives such as formic acid or trifluoroacetic acid to improve peak shape, is employed to resolve compounds with varying polarities.

The purity of this compound is determined by integrating the peak area of the compound of interest and expressing it as a percentage of the total peak area in the chromatogram. A high degree of purity, often exceeding 95% or 98%, is essential for reliable downstream biological assays, as impurities can lead to ambiguous results or off-target effects. Mass spectrometry (MS) is frequently coupled with HPLC (LC-MS) to confirm the identity of the desired product by its mass-to-charge ratio (m/z) and to identify any impurities.

Table 1: Illustrative HPLC Method Parameters for Pomalidomide-PROTAC Purity Assessment

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL

Cell-Based and Biochemical Assay Development for Degradation Studies

Once a PROTAC is synthesized using this compound, it is crucial to quantify its ability to induce the degradation of the target protein.

Western Blotting: This is a semi-quantitative, antibody-based technique that remains a gold standard for assessing protein levels. Cells are treated with the PROTAC at various concentrations and for different durations. Cell lysates are then prepared, and proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is used for detection. The intensity of the resulting bands, which corresponds to the amount of target protein, is quantified using densitometry. A loading control, such as GAPDH or β-actin, is used to normalize the data and ensure equal protein loading across lanes. Western blotting provides a visual confirmation of protein degradation and can also be used to assess the dose- and time-dependent effects of the PROTAC. nih.gov

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This is a high-throughput, bead-based immunoassay that allows for the sensitive and quantitative measurement of protein levels in cell lysates. revvity.com The assay utilizes two types of beads: donor beads that are coated with a photosensitizer and acceptor beads that contain a chemiluminescent substrate. revvity.com Both bead types are conjugated to antibodies that recognize different epitopes on the target protein. When the target protein is present, it brings the donor and acceptor beads into close proximity. Upon excitation of the donor beads with a laser, singlet oxygen is generated, which diffuses to the nearby acceptor beads and triggers a chemiluminescent reaction. The intensity of the emitted light is directly proportional to the amount of target protein. AlphaLISA is highly amenable to automation and is well-suited for screening large libraries of PROTACs. revvity.com

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Biophysical assays are essential for confirming and characterizing this complex. springernature.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is a powerful tool for studying protein-protein interactions in a homogeneous format. nih.govresearchgate.net In the context of PROTACs, the target protein and the E3 ligase (or a component of the complex like CRBN) are labeled with a donor and an acceptor fluorophore, respectively. nih.govresearchgate.net The formation of the ternary complex brings the fluorophores into close proximity, allowing for FRET to occur. A long-lifetime lanthanide is typically used as the donor, which allows for a time-delayed measurement of the acceptor signal, thereby reducing background fluorescence. The TR-FRET signal is proportional to the amount of ternary complex formed. nih.gov This assay can be used to determine the affinity of the PROTAC for the binary and ternary complexes and to study the kinetics of complex formation. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that directly measures the heat changes associated with binding events. rsc.org It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). To study ternary complex formation, the target protein can be titrated into a solution containing the PROTAC and the E3 ligase. The resulting thermogram provides information about the energetics of the interaction and can reveal the cooperativity of ternary complex formation. rsc.org

Confirming that a PROTAC engages its intended targets within a cellular environment is a critical step in its development.

NanoBRET™ Target Engagement Assay: This assay allows for the quantitative measurement of compound binding to a specific protein in living cells. promega.com The target protein is endogenously tagged or transiently expressed as a fusion with NanoLuc® luciferase. promega.com A fluorescent tracer that binds to the target protein is then added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc®-tagged protein, bringing the energy donor (luciferase) and acceptor (fluorophore) into close proximity and generating a BRET signal. promega.com When a PROTAC containing a warhead for the target protein is added, it competes with the tracer for binding, leading to a decrease in the BRET signal. This allows for the determination of the intracellular affinity of the PROTAC for its target. A similar approach can be used to measure engagement with the CRBN E3 ligase. nih.govresearchgate.net

Computational and Structural Biology Approaches

Computational methods are increasingly being used to guide the design and optimization of PROTACs.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the PROTAC) when bound to a receptor (the target protein or the E3 ligase) to form a stable complex. nih.govnih.govsemanticscholar.orgtandfonline.com For PROTACs, docking can be used to model the binary interactions of the pomalidomide moiety with CRBN and the warhead with the target protein. More advanced docking protocols can also be used to predict the structure of the ternary complex. These models can provide insights into the key interactions that stabilize the complex and can be used to guide the design of the linker, including the optimal length and composition of the PEG chain in this compound. nih.govnih.govsemanticscholar.orgtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a molecular system over time. elifesciences.orgnih.govnih.govdimensioncap.com By simulating the movements and interactions of the atoms in the ternary complex, MD can provide insights into the stability of the complex, the flexibility of the linker, and the conformational changes that occur upon binding. elifesciences.orgnih.govnih.govdimensioncap.com These simulations can help to rationalize experimental observations and to refine the design of PROTACs with improved degradation efficiency. elifesciences.orgnih.govnih.govdimensioncap.com

Table 2: Summary of Methodological Approaches

Category Method Purpose
Purity Assessment HPLCTo determine the purity of this compound and the final PROTAC.
Degradation Studies Western BlotTo semi-quantitatively measure protein degradation. nih.gov
AlphaLISATo quantitatively measure protein degradation in a high-throughput format. revvity.com
Ternary Complex Formation TR-FRETTo measure the formation of the ternary complex. nih.govresearchgate.net
ITCTo determine the thermodynamics of ternary complex formation. rsc.org
Target Engagement NanoBRET™To measure the intracellular binding of the PROTAC to its targets. promega.com
Computational Approaches Molecular DockingTo predict the binding mode of the PROTAC and the structure of the ternary complex. nih.govnih.govsemanticscholar.orgtandfonline.com
MD SimulationsTo study the dynamics and stability of the ternary complex. elifesciences.orgnih.govnih.govdimensioncap.com

Rational Design Strategies Based on Co-Crystal Structures

The development of potent and selective PROTACs (Proteolysis Targeting Chimeras) utilizing this compound is heavily reliant on rational design strategies informed by high-resolution co-crystal structures. These three-dimensional structural blueprints provide invaluable insights into the molecular interactions governing the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase, in this case, Cereblon (CRBN).

At the core of this strategy is the detailed analysis of the co-crystal structure of pomalidomide bound to CRBN. rcsb.orgrcsb.orgpdbj.org This analysis allows researchers to identify the solvent-exposed regions of the pomalidomide molecule when it is situated within the CRBN binding pocket. These regions serve as optimal "exit vectors" for the attachment of the PEG8-azide linker without disrupting the crucial interactions required for CRBN binding. The glutarimide moiety of pomalidomide is typically buried deep within a hydrophobic pocket of CRBN, making the phthalimide (B116566) ring the primary site for linker attachment. nih.govresearchgate.net

Co-crystal structures of CRBN in complex with pomalidomide and a native substrate or a neosubstrate (a protein whose degradation is induced by the small molecule) offer an even deeper level of understanding. researchgate.netnih.gov These ternary complex structures reveal the precise orientation of the recruited protein relative to CRBN and pomalidomide. This information is critical for designing a linker of appropriate length and geometry to effectively bridge the target protein and CRBN, thereby facilitating efficient ubiquitin transfer.

The PEG8 component of this compound provides a flexible linker of a specific length. The choice of an eight-unit polyethylene (B3416737) glycol linker is a rational decision based on modeling and empirical data, aiming to span the distance between the CRBN E3 ligase and the target protein's binding site. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long might result in unproductive binding modes with high conformational entropy, which can decrease the efficiency of degradation. nih.gov Computational modeling, guided by the static snapshots provided by co-crystal structures, can be employed to predict the conformational flexibility of the this compound linker and its ability to promote favorable protein-protein interactions within the ternary complex. foxchase.orgresearchgate.net

The azide group at the terminus of the PEG linker is a key functional handle for the modular construction of PROTACs. biorxiv.org It allows for the facile and specific conjugation of a warhead—a ligand that binds to the target protein—via bio-orthogonal "click chemistry." This modularity enables the rapid synthesis of a library of PROTACs with different target-binding moieties, which can then be screened to identify the most effective degrader for a specific protein of interest.

Detailed research findings from structural and cellular studies have underscored the importance of a rational, structure-based approach. For instance, the analysis of the co-crystal structure of the CRBN-pomalidomide-IKZF1 complex has been instrumental in the design of PROTACs targeting other zinc finger transcription factors. researchgate.net The orientation of the neosubstrate provides a template for how other target proteins could be positioned for degradation.

PDB ID Complex Resolution (Å) Key Insights for Rational Design
4TZU Murine Cereblon in complex with Pomalidomide2.00Provides foundational understanding of the pomalidomide binding site in CRBN, highlighting the solvent-exposed phthalimide ring for linker attachment. rcsb.org
6H0F Human Cereblon-DDB1 in complex with Pomalidomide and Ikaros (IKZF1) zinc finger 22.80Reveals the geometry of a productive ternary complex, guiding the optimal linker length and vector for targeting similar zinc finger proteins. researchgate.net
8D81 Human Cereblon-DDB1 bound to Pomalidomide3.90Offers insights into the conformational changes in CRBN upon pomalidomide binding, which is crucial for understanding the allosteric regulation of neosubstrate recruitment. rcsb.orgpdbj.org

Future Research Directions and Emerging Opportunities in Pomalidomide Peg8 Azide Research

Development of Next-Generation E3 Ligase Ligands Beyond CRBN

The vast majority of PROTACs developed to date, including those synthesized from Pomalidomide-PEG8-Azide, rely on recruiting a very small subset of the more than 600 known human E3 ligases, predominantly CRBN and von Hippel-Lindau (VHL). nih.govnih.gov This reliance presents significant limitations, including potential resistance mechanisms and cell-type-specific expression patterns of these ligases. nih.govresearchgate.net A major frontier in TPD research is therefore the discovery and validation of ligands for novel E3 ligases to broaden the scope and efficacy of PROTACs. dundee.ac.uk

Future opportunities in this area include:

Expanding the E3 Ligase Toolbox: Research is focused on identifying ligands for E3 ligases with restricted tissue or tumor-specific expression. youtube.com This would enable the development of PROTACs with enhanced safety profiles, minimizing effects on healthy tissues.

Overcoming Resistance: The emergence of resistance to CRBN-based PROTACs underscores the need for alternative E3 ligase recruiters. nih.govresearchgate.net By having a diverse panel of E3 ligase ligands, researchers can develop next-generation PROTACs that are effective against resistant cell lines.

Comparative Studies: Pomalidomide-based PROTACs serve as crucial benchmark compounds. By synthesizing a PROTAC with a defined POI ligand attached to this compound and comparing its activity to an analogous PROTAC using a novel E3 ligase ligand, researchers can systematically evaluate the degradation efficiency, kinetics, and cellular consequences of engaging different E3 ligases.

Strategies for discovering new ligands involve target-based screening, phenotypic screening, and the use of advanced platforms like DNA-encoded libraries (DELs) and fragment-based approaches. nih.govdundee.ac.uksemanticscholar.org As new E3 ligase recruiters are discovered, they can be functionalized with PEG-azide linkers, analogous to this compound, to facilitate their broad adoption in PROTAC synthesis.

Strategies for Expanding the Degraded Proteome with Novel PROTAC Chemistries

A key advantage of the PROTAC modality is its potential to target proteins previously considered "undruggable" by traditional small-molecule inhibitors. This compound is a critical enabler in this endeavor, providing a straightforward chemical platform for creating novel degraders against a wide range of proteins. The azide (B81097) group allows for the use of click chemistry, a highly efficient and specific conjugation method, to attach a warhead that binds to a new protein of interest. axispharm.comnih.govnih.gov

This strategy allows for the rapid generation of libraries of PROTACs to screen for degradation activity. For example, novel pomalidomide-based PROTACs have been successfully developed to target and degrade proteins such as the Epidermal Growth Factor Receptor (EGFR), including mutant forms resistant to conventional inhibitors. nih.gov By synthesizing a variety of ligands for different POIs and "clicking" them onto the this compound scaffold, researchers can systematically explore the degradable proteome. This modular approach accelerates the discovery of potent and selective degraders for proteins involved in various diseases, from cancer to neurodegeneration. nih.gov

Integration with Advanced Delivery Systems for Research Probes

A significant challenge for PROTACs, which are often large molecules with poor physicochemical properties, is achieving efficient delivery to target cells and tissues. frontiersin.orgdntb.gov.ua Future research will increasingly focus on integrating PROTACs, synthesized from precursors like this compound, into advanced delivery systems to overcome these hurdles. The terminal azide is an ideal chemical handle for conjugation to various delivery vehicles. axispharm.com

Emerging opportunities include:

Nanoparticle-based Delivery: PROTACs can be encapsulated within or covalently attached to nanoparticles (e.g., lipid-based, polymeric, or inorganic nanoparticles). nih.govmdpi.com This strategy can improve solubility, enhance stability, and enable passive tumor targeting through the enhanced permeability and retention (EPR) effect. researchgate.net

Antibody-PROTAC Conjugates (APCs): Similar to antibody-drug conjugates (ADCs), an antibody that recognizes a specific cell surface antigen can be used to deliver a PROTAC payload selectively to target cells. frontiersin.orgnih.gov The azide group on this compound allows for precise, site-specific conjugation to an antibody, ensuring a homogenous and effective conjugate.

Targeted Molecular Conjugates: Small molecules that bind to cell surface receptors (e.g., folate) can be attached to PROTACs to facilitate receptor-mediated endocytosis into specific cell types, thereby increasing intracellular concentration and reducing off-target exposure. nih.gov

These advanced delivery systems can transform PROTACs from valuable laboratory tools into more effective and specific therapeutic candidates.

Addressing Challenges in PROTAC Research for Broader Applicability as Chemical Tools (e.g., minimization of off-target degradation)

While pomalidomide (B1683931) is a highly effective recruiter of CRBN, it is not without its own biological activity. As a derivative of thalidomide, it can act as a "molecular glue" to induce the degradation of endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors. nih.govbiorxiv.org When incorporated into a PROTAC, the pomalidomide moiety can retain this intrinsic activity, leading to the off-target degradation of these essential proteins, which raises concerns about potential toxicity and complicates the interpretation of experimental results. biorxiv.orgresearchgate.net

A critical area of ongoing research is the rational design of pomalidomide analogs to abrogate this unwanted activity. Detailed structural and functional studies have revealed that the phthalimide (B116566) ring of pomalidomide is responsible for binding to and inducing the degradation of ZF proteins. nih.gov Research has shown that installing chemical modifications, particularly substitutions of an appropriate size at the C5 position of the phthalimide ring, can sterically hinder the interaction with ZF proteins without compromising the ability to bind and recruit CRBN for on-target degradation. nih.govbiorxiv.orgdoaj.orgresearchgate.net

This has led to the development of "bumped" pomalidomide ligands that result in PROTACs with significantly reduced off-target ZF degradation and, in some cases, even enhanced on-target potency. researchgate.net Future work will involve creating azide-functionalized versions of these improved CRBN ligands, representing a next generation of building blocks beyond this compound for creating cleaner and more specific chemical probes.

ChallengeResearch StrategyKey Findings
Off-target degradation of Zinc-Finger (ZF) proteinsRational design of pomalidomide analogsModifications at the C5 position of the phthalimide ring reduce off-target ZF degradation. nih.govbiorxiv.org
Poor physicochemical properties (solubility, permeability)Integration with advanced delivery systems (nanoparticles, antibodies)Encapsulation or conjugation enhances solubility, stability, and targeted delivery. frontiersin.orgnih.govmdpi.com
Limited E3 ligase repertoireDiscovery of ligands for novel E3 ligasesExpands the scope of TPD and provides alternatives to overcome resistance. nih.govdundee.ac.uk

Novel Applications in Chemical Genetics and Systems Biology Research

This compound and the PROTACs derived from it are powerful tools for chemical genetics and systems biology. Unlike genetic methods like CRISPR or RNAi which operate at the DNA or RNA level, PROTACs allow for the direct, rapid, and often reversible depletion of a target protein. This provides a distinct advantage for studying protein function in real-time within a native cellular context. axispharm.com

The ease of synthesis afforded by the click chemistry handle on this compound enables the creation of large libraries of chemical probes. nih.govnih.gov These libraries can be used to:

Validate Drug Targets: By selectively degrading a protein and observing the resulting phenotype, researchers can confirm the protein's role in a disease pathway.

Probe Protein Function: The acute and transient nature of protein degradation can uncover functions that are missed by slower, adaptive genetic methods.

Map Protein Networks: By observing how the depletion of one protein affects the levels and activity of other proteins (e.g., via proteomics), researchers can map complex cellular networks and pathways.

This systematic, chemically-induced protein degradation on a proteome-wide scale represents a powerful systems biology approach to unraveling complex biological processes and identifying new therapeutic vulnerabilities.

Q & A

Q. What are the key considerations for synthesizing Pomalidomide-PEG8-Azide with high purity?

Methodological Answer:

  • Use stepwise PEGylation to ensure controlled conjugation of the PEG8 linker to the pomalidomide core. Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
  • Employ azide-specific purification techniques (e.g., copper-catalyzed cycloaddition validation) to remove unreacted intermediates. Validate final purity (>95%) using LC-MS and 1^1H NMR .

Q. How can researchers optimize the solubility of this compound in aqueous buffers for cellular assays?

Methodological Answer:

  • Prepare stock solutions in anhydrous DMSO (10–20 mM) and dilute into PBS or culture media (final DMSO <1%). Vortex vigorously to prevent aggregation .
  • For precipitation issues, test co-solvents (e.g., 5–10% PEG-400) or adjust buffer pH (6.5–7.5) to enhance solubility .

Q. What analytical techniques are recommended for characterizing this compound stability under storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (4°C, -20°C, and -80°C) over 1–6 months. Analyze degradation products using MALDI-TOF for PEG chain integrity and LC-MS for azide group retention .
  • Track hygroscopicity by measuring water content via Karl Fischer titration, as moisture accelerates azide decomposition .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the impact of PEG8 linker length on PROTAC bioactivity?

Methodological Answer:

  • Use a comparative framework with shorter/longer PEG linkers (e.g., PEG4 vs. PEG12). Measure cellular degradation efficiency (DC50_{50}) of target proteins via Western blotting and correlate with linker flexibility (assessed by molecular dynamics simulations) .
  • Apply factorial design to test variables: linker length, E3 ligase ligand type, and incubation time. Use ANOVA to identify statistically significant interactions .

Q. How can contradictory data between in vitro solubility and in vivo pharmacokinetics of this compound be resolved?

Methodological Answer:

  • Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo dissolution rates. Validate with plasma stability assays and tissue distribution studies in murine models .
  • Investigate serum protein binding using equilibrium dialysis; high binding may reduce free drug availability despite good solubility .

Q. What strategies are effective for integrating this compound into multi-step click chemistry reactions without side reactions?

Methodological Answer:

  • Prioritize strain-promoted azide-alkyne cycloaddition (SPAAC) over copper-catalyzed methods to avoid cytotoxicity. Confirm reaction specificity using FTIR to detect residual azide peaks post-conjugation .
  • Optimize stoichiometry (1:1.2 molar ratio of azide:alkyne) and reaction time (2–4 hours) via Design of Experiments (DoE) to minimize byproducts .

Q. How to validate target engagement specificity of this compound in heterobifunctional molecule designs?

Methodological Answer:

  • Use competitive binding assays with excess free pomalidomide to confirm CRBN-dependent degradation. Combine with CRISPR knockout models of E3 ligases to rule off-target effects .
  • Employ CETSA (Cellular Thermal Shift Assay) to verify thermal stabilization of target proteins upon compound treatment .

Methodological Tables

Table 1: Solubility Optimization Strategies for this compound

ConditionSolubility OutcomeRecommended ActionReference
PBS, pH 7.4Partial precipitationAdd 5% PEG-400
DMSO stock (10 mM)Stable for 1 monthStore at -80°C, avoid freeze-thaw
Serum-containing mediaReduced bioactivityPre-incubate with 1% HSA

Table 2: Key Parameters for PROTAC Design Using this compound

ParameterOptimal RangeAnalytical ToolReference
Linker length (PEGn)PEG8–PEG12Molecular dynamics simulations
Azide reaction yield>90%LC-MS, FTIR
Cellular DC50_{50}10–100 nMWestern blotting

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.